n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20732628
InChI: InChI=1S/C11H12BrN3O2/c1-8(7-15-6-2-5-13-15)14-11(16)9-3-4-10(12)17-9/h2-6,8H,7H2,1H3,(H,14,16)
SMILES:
Molecular Formula: C11H12BrN3O2
Molecular Weight: 298.14 g/mol

n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide

CAS No.:

Cat. No.: VC20732628

Molecular Formula: C11H12BrN3O2

Molecular Weight: 298.14 g/mol

* For research use only. Not for human or veterinary use.

n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide -

Specification

Molecular Formula C11H12BrN3O2
Molecular Weight 298.14 g/mol
IUPAC Name 5-bromo-N-(1-pyrazol-1-ylpropan-2-yl)furan-2-carboxamide
Standard InChI InChI=1S/C11H12BrN3O2/c1-8(7-15-6-2-5-13-15)14-11(16)9-3-4-10(12)17-9/h2-6,8H,7H2,1H3,(H,14,16)
Standard InChI Key CQRMCHPPQHGDGX-UHFFFAOYSA-N
Canonical SMILES CC(CN1C=CC=N1)NC(=O)C2=CC=C(O2)Br

Introduction

The compound "n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide" is a synthetic organic molecule that combines two prominent heterocyclic systems: pyrazole and furan. These structures are often associated with diverse biological activities and are widely studied in medicinal chemistry for their therapeutic potential.

Synthetic Pathway

The synthesis of "n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide" typically involves:

  • Preparation of the pyrazole derivative: This step includes reacting hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

  • Functionalization of the furan ring: Bromination of furan derivatives is performed under controlled conditions to introduce the bromine atom selectively.

  • Amide bond formation: The final step involves coupling the pyrazole derivative with a brominated furan carboxylic acid using coupling agents like carbodiimides (e.g., DCC or EDC).

Biological Significance

Compounds containing pyrazole and furan moieties have demonstrated a wide range of biological activities, making this molecule a promising candidate for further investigation.

Table 2: Potential Biological Activities

ActivityMechanism of ActionRelevance
AntimicrobialInteraction with bacterial enzymesCombat resistant pathogens
Anti-inflammatoryInhibition of cyclooxygenase (COX) enzymesTreatment of inflammatory diseases
AnticancerInduction of apoptosis in cancer cellsOncology drug development

Analytical Characterization

To confirm its structure and purity, the compound can be analyzed using:

  • NMR Spectroscopy: To identify proton and carbon environments.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To detect functional groups like amides.

  • Elemental Analysis: To verify composition.

Research Applications

This compound could serve as:

  • A scaffold for designing new drugs targeting specific enzymes or receptors.

  • A probe in biochemical assays to study protein-ligand interactions.

  • A starting material for synthesizing derivatives with enhanced activity.

Challenges and Future Directions

While promising, challenges include:

  • Limited data on its pharmacokinetics and toxicity.

  • Potential issues with stability due to the bromine atom.

Future research should focus on:

  • In vitro and in vivo biological evaluations.

  • Structural optimization for improved efficacy and safety.

  • Exploration of its mechanism of action through computational docking studies.

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